N,N-Didecyl-N'-(2,4-dimethylphenyl)urea
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Overview
Description
N,N-Didecyl-N’-(2,4-dimethylphenyl)urea: is a synthetic organic compound characterized by its unique structure, which includes two decyl groups and a 2,4-dimethylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didecyl-N’-(2,4-dimethylphenyl)urea typically involves the reaction of decylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Decylamine+2,4-Dimethylphenyl isocyanate→N,N-Didecyl-N’-(2,4-dimethylphenyl)urea
Industrial Production Methods: In an industrial setting, the production of N,N-Didecyl-N’-(2,4-dimethylphenyl)urea may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Didecyl-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Didecyl-N’-(2,4-dimethylphenyl)urea oxide, while reduction may produce N,N-Didecyl-N’-(2,4-dimethylphenyl)amine.
Scientific Research Applications
Chemistry: N,N-Didecyl-N’-(2,4-dimethylphenyl)urea is used as a reagent in organic synthesis, particularly in the formation of urea derivatives with potential biological activity.
Biology: In biological research, this compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent or as a component in drug formulations.
Industry: In industrial applications, N,N-Didecyl-N’-(2,4-dimethylphenyl)urea is used as a surfactant, emulsifier, or stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N,N-Didecyl-N’-(2,4-dimethylphenyl)urea involves its interaction with biological membranes, leading to the disruption of membrane integrity. This disruption can result in the inhibition of microbial growth, making it an effective antimicrobial agent. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Didecyldimethylammonium chloride: A quaternary ammonium compound with similar antimicrobial properties.
N-(2,4-Dimethylphenyl)acetamide: A related compound with different functional groups and applications.
Uniqueness: N,N-Didecyl-N’-(2,4-dimethylphenyl)urea is unique due to its specific structure, which combines the properties of decyl groups and a 2,4-dimethylphenyl group. This combination imparts distinct physicochemical properties and biological activities, making it valuable in various applications.
Properties
CAS No. |
86781-48-8 |
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Molecular Formula |
C29H52N2O |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
1,1-didecyl-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C29H52N2O/c1-5-7-9-11-13-15-17-19-23-31(24-20-18-16-14-12-10-8-6-2)29(32)30-28-22-21-26(3)25-27(28)4/h21-22,25H,5-20,23-24H2,1-4H3,(H,30,32) |
InChI Key |
BSFGJAQNWOUCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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